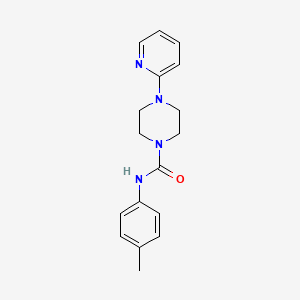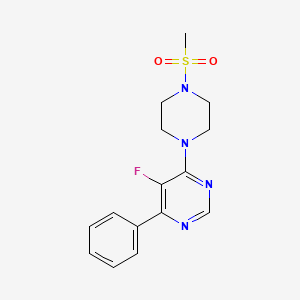
Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate: is an organic compound with the molecular formula C₇H₅F₂NaO₂S. It is a sodium salt derivative of 2,5-difluoro-4-methylbenzenesulfinic acid. This compound is of interest in various chemical and industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,5-difluoro-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2,5-difluoro-4-methylbenzene. The process can be summarized as follows:
Sulfonation Reaction: 2,5-difluoro-4-methylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient sulfonation and neutralization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction may yield sulfides or thiols.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It is used in studies involving enzyme inhibition and protein modification.
Industry:
Material Science: this compound is used in the production of specialty chemicals and materials with unique properties.
Agriculture: It is investigated for its potential use in agrochemicals and pesticides.
Mecanismo De Acción
The mechanism by which sodium 2,5-difluoro-4-methylbenzene-1-sulfinate exerts its effects depends on the specific application. In catalysis, it acts by facilitating the formation of reactive intermediates. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to desired biochemical outcomes.
Comparación Con Compuestos Similares
- Sodium 2,4-difluorobenzenesulfinate
- Sodium 2,5-dichlorobenzenesulfinate
- Sodium 4-methylbenzenesulfinate
Uniqueness: Sodium 2,5-difluoro-4-methylbenzene-1-sulfinate is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts.
Propiedades
IUPAC Name |
sodium;2,5-difluoro-4-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFDJZQUBOMSS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)S(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)


![[5-(4-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2541169.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2541173.png)
![2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2541176.png)

![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)
![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)
![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
